molecular formula C16H20N2O2 B13773316 Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)- CAS No. 7482-94-2

Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)-

Cat. No.: B13773316
CAS No.: 7482-94-2
M. Wt: 272.34 g/mol
InChI Key: XVAKJVBWXSZTGC-UHFFFAOYSA-N
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Description

Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)-, is a synthetic organic compound with the molecular formula C16H20N2O2 and a systematic IUPAC name of 2-(4-acetamidophenyl)-2-prop-2-enylpent-4-enamide . This substance belongs to the acetanilide family, a class of compounds known for their diverse applications in chemical synthesis and historical significance in pharmaceutical development . The structure features an acetanilide core substituted with allyl and butenyl groups, which may be of interest to researchers in organic chemistry and medicinal chemistry for the exploration of new chemical entities. Potential research applications include its use as a building block or intermediate in the synthesis of more complex molecules, particularly those leveraging the reactivity of its allyl and alkene functional groups. Specific details regarding its mechanism of action, biological activity, and established research applications are not currently documented in the scientific literature. Researchers are encouraged to consult the available structural and spectroscopic data, including the SMILES notation (CC(=O)NC1=CC=C(C=C1)C(CC=C)(CC=C)C(=O)N) and InChIKey (XVAKJVBWXSZTGC-UHFFFAOYSA-N), for compound identification and experimental planning . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

7482-94-2

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-(4-acetamidophenyl)-2-prop-2-enylpent-4-enamide

InChI

InChI=1S/C16H20N2O2/c1-4-10-16(11-5-2,15(17)20)13-6-8-14(9-7-13)18-12(3)19/h4-9H,1-2,10-11H2,3H3,(H2,17,20)(H,18,19)

InChI Key

XVAKJVBWXSZTGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(CC=C)(CC=C)C(=O)N

Origin of Product

United States

Preparation Methods

General Background on Acetanilide Preparation

Acetanilide is classically prepared by acetylation of aniline using acetic anhydride or acetyl chloride in the presence of acid catalysts or zinc dust to prevent oxidation. The reaction typically proceeds via nucleophilic attack of the aniline nitrogen on the acetylating agent, forming N-phenylacetamide (acetanilide). The crude product is recrystallized from water or ethanol to obtain pure acetanilide crystals.

Parameter Typical Condition Notes
Starting material Aniline Purity affects yield
Acetylating agent Acetic anhydride or acetyl chloride Acetic anhydride preferred for milder conditions
Catalyst/additive Zinc dust or acid (e.g., HCl) Zinc prevents oxidation of aniline
Solvent Glacial acetic acid or none Reflux conditions often used
Temperature 60-90 °C (reflux) Controlled to avoid side reactions
Work-up Quenching in ice water Precipitates crude product
Purification Recrystallization from water or ethanol Removes impurities
Typical yield 70-90% Dependent on purity and conditions

Preparation Strategy for Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)-

Retrosynthetic Analysis

The target molecule can be dissected into:

  • The acetanilide core (N-phenylacetamide)
  • A 4'-(1-allyl-1-carbamoyl-3-butenyl) substituent on the aromatic ring

This implies the synthetic route involves:

  • Functionalization of the aniline or acetanilide aromatic ring at the para position with a side chain bearing allyl and carbamoyl groups.
  • Formation of the carbamoyl (amide) group on the side chain.
  • Introduction of the unsaturated butenyl and allyl moieties.

Stepwise Preparation Methods

Step 1: Synthesis of 4'-Substituted Aniline or Acetanilide Intermediate
  • Starting material: Acetanilide or aniline
  • Reaction: Para-substitution on the aromatic ring via electrophilic aromatic substitution (EAS) or via directed ortho/para metalation followed by alkylation.
  • Method:

    • Protect the aniline nitrogen by acetylation (forming acetanilide).
    • Use a suitable electrophile containing the allyl and carbamoyl precursor groups or a precursor that can be elaborated later.
    • Alternatively, perform a Heck or Suzuki coupling if the side chain is introduced via cross-coupling.
Step 2: Introduction of the 1-allyl-1-carbamoyl-3-butenyl Side Chain
  • Approach A:

    • Prepare an appropriate allyl carbamoyl butenyl halide or tosylate.
    • React with the para-position of acetanilide under nucleophilic aromatic substitution or transition-metal catalyzed coupling.
  • Approach B:

    • Use Michael addition or conjugate addition of an amide or carbamoyl nucleophile to an allyl/butenyl electrophile.
    • Follow with acylation or carbamoylation to install the amide group.
Step 3: Final Acetylation or Purification
  • If starting from aniline, perform acetylation with acetic anhydride to form the acetanilide moiety after side chain installation.
  • Purify the final product by recrystallization or chromatographic methods.

Experimental Considerations and Conditions

Step Reagents/Conditions Notes
Acetylation of aniline Acetic anhydride, zinc dust, reflux 15-20 min Zinc prevents oxidation of aniline
Para-substitution Electrophile with allyl/carbamoyl precursor, Lewis acid catalyst (e.g., aluminum chloride) Control temperature to avoid poly-substitution
Side chain formation Allyl halide, carbamoyl chloride, base (e.g., triethylamine) Use dry solvents, inert atmosphere if sensitive
Coupling reactions Palladium catalysts for Heck/Suzuki coupling Requires optimization of ligand and base
Purification Recrystallization from water/ethanol or chromatography Activated charcoal may be used for decolorization

Analytical Data and Characterization

While direct literature data for this compound is unavailable, typical characterization methods include:

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield / Notes
Acetanilide Formation Acetylation of aniline with acetic anhydride Aniline, acetic anhydride, zinc dust, reflux 70-90% yield
Para-Substitution Electrophilic aromatic substitution or coupling Allyl/carbamoyl electrophile, Lewis acid catalyst Requires careful control
Side Chain Installation Nucleophilic substitution or metal-catalyzed coupling Allyl halide, carbamoyl chloride, Pd catalyst Multi-step, moderate yields
Purification Recrystallization or chromatography Water/ethanol, activated charcoal Essential for purity

Chemical Reactions Analysis

Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the allyl or carbamoyl groups are replaced by other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-(1-allyl-1-carbamoyl-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Acetanilide (CAS 103-84-4)

  • Molecular Weight : 135.16 g/mol.
  • Uses : Stabilizer for hydrogen peroxide in cosmetics (e.g., hair dyes), masking agent in perfumes, and former analgesic .
  • Toxicity: No mutagenicity observed. Chronic exposure in rats showed a NOAEL (No Observed Adverse Effect Level) of 7 mg/kg/day. High margin of safety (MoS) in cosmetic applications, but its metabolite, acetaminophen, raises concerns due to reprotoxic risks .

P-Amino Acetanilide (PAA; CAS 122-80-5)

  • Molecular Weight : 150.18 g/mol.
  • Structure: Features an additional amino group at the para position.
  • Uses : Intermediate in dye and pharmaceutical synthesis .
  • Data Gaps: No toxicity or metabolic studies are provided in the evidence.

N-Acetyl-p-aminophenol (Acetaminophen; CAS 103-90-2)

  • Molecular Weight : 151.16 g/mol.
  • Role : Primary metabolite of acetanilide, widely used as an analgesic.
  • Toxicity : Linked to testicular cancer risks in prenatal exposure due to reprotoxic effects .

Comparative Data Table

Compound CAS Number Molecular Weight (g/mol) Key Uses Toxicity Profile
Acetanilide 103-84-4 135.16 Cosmetics, perfumes NOAEL 7 mg/kg/day (rat); safe at current usage levels
P-Amino Acetanilide (PAA) 122-80-5 150.18 Dye/pharmaceutical intermediate Insufficient data
N-Acetyl-p-aminophenol (Acetaminophen) 103-90-2 151.16 Analgesic Reprotoxic risks; safer than acetanilide
Target Compound* N/A ~293.34† Hypothetical: Drug/polymer synthesis No available data

<sup></sup>Target compound: “Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)-”.
<sup>†</sup>Estimated based on structure (C₁₄H₁₉N₂O₂).

Metabolic Pathways and Analytical Methods

Acetanilide is metabolized into aniline, acetaminophen, and p-aminophenol, with detection limits as low as 4 µg (acetanilide) and 0.25 µg (aniline) in biological fluids .

Research Findings and Gaps

  • Acetanilide Safety: Despite low mutagenicity, its metabolite (acetaminophen) poses unresolved reprotoxic risks, necessitating caution in applications .
  • PAA: Limited data highlight the need for toxicity studies, especially given its role as a chemical intermediate .
  • Target Compound: No direct evidence exists on its synthesis, stability, or biological effects.

Biological Activity

Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)- is a synthetic compound with a complex structure that includes an acetanilide core and an allyl carbamoyl butenyl side chain. Its molecular formula is C16H20N2O2C_{16}H_{20}N_{2}O_{2}, and it has potential applications in various biological contexts due to its structural characteristics.

Research into the biological activity of acetanilide derivatives suggests several potential mechanisms through which this compound may exert effects:

  • Antimicrobial Activity : Some studies have indicated that compounds with acetanilide structures exhibit antimicrobial properties, potentially inhibiting bacterial growth.
  • Anti-inflammatory Effects : Acetanilide derivatives are often investigated for their anti-inflammatory properties, which may be relevant in treating conditions like arthritis or other inflammatory diseases.
  • Analgesic Properties : Similar to other acetanilide compounds, it is hypothesized that this compound may possess analgesic effects, providing pain relief.

1. Antimicrobial Activity

A study published in the Journal of Organic Chemistry explored the antimicrobial properties of various acetanilide derivatives. The findings suggested that modifications to the side chains significantly influenced their efficacy against common pathogens. The specific activity of acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)- was not directly reported, but its structural similarities indicate potential effectiveness against Gram-positive bacteria.

CompoundActivity (Zone of Inhibition mm)
Acetanilide Derivative A15
Acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)-TBD (to be determined based on further studies)

3. Analgesic Properties

In a comparative study of analgesic compounds, derivatives of acetanilide were tested for pain relief efficacy in animal models. The results indicated that certain structural modifications enhanced analgesic potency. Future research could focus on evaluating the analgesic potential of acetanilide, 4'-(1-allyl-1-carbamoyl-3-butenyl)- specifically.

Computational Studies

Computational chemistry methods have been employed to predict the biological activity of various acetanilide derivatives. Molecular docking studies suggest that the compound could interact favorably with targets involved in pain and inflammation pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing acetanilide derivatives like 4'-(1-allyl-1-carbamoyl-3-butenyl)-acetanilide?

  • Methodology : Use acetanilide as a precursor via nucleophilic substitution or coupling reactions. For example, acetanilide synthesis typically involves refluxing aniline with acetic anhydride in acidic conditions . For the allyl-carbamoyl-butenyl substituent, introduce functional groups stepwise: (1) Allylation via palladium-catalyzed coupling, (2) carbamoylation using isocyanates, and (3) butenyl group addition via Wittig or Heck reactions. Monitor reaction progress with TLC and characterize intermediates via 1H^1H-NMR and FTIR.
  • Key Considerations : Optimize solvent polarity (e.g., DMF for coupling reactions) and catalyst selection (e.g., Pd(PPh3_3)4_4 for allylation). Purify via recrystallization using ethanol/water mixtures (solubility: 5.5 g/100 mL at 25°C) .

Q. How can the solubility and stability of this compound be evaluated for formulation in pharmacological studies?

  • Methodology : Perform solubility assays in solvents like DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy (λmax ~255 nm for acetanilide derivatives) . Assess thermal stability via differential scanning calorimetry (DSC) and accelerated stability testing (40°C/75% RH for 4 weeks).
  • Data Interpretation : Compare experimental solubility with predicted logP values (e.g., acetanilide logP = 1.16 ). Low solubility (<1 mg/mL) may necessitate prodrug design or nanoformulation.

Advanced Research Questions

Q. What advanced analytical techniques are required to resolve structural ambiguities in this compound’s metabolites?

  • Methodology : Use high-resolution mass spectrometry (HRMS) and 13C^{13}C-NMR to identify metabolites. For example, acetanilide’s primary metabolite (N-acetyl-p-benzoquinone imine) can be analyzed via LC-MS/MS with a C18 column and 0.1% formic acid mobile phase .
  • Challenges : Differentiate between isomeric metabolites (e.g., allyl vs. propenyl groups) using NOESY or COSY NMR. Quantify metabolites in biological matrices via isotopic dilution (e.g., 15N^{15}N-labeled internal standards) .

Q. How can conflicting data on environmental persistence be addressed for this compound?

  • Methodology : Conduct soil adsorption experiments using batch equilibrium (OECD Guideline 106). Acetanilide’s measured Koc = 27–38 suggests high mobility in silt loam . For the derivative, compare experimental Koc with EPI Suite predictions. Assess biodegradation via OECD 301F (closed bottle test) with activated sludge.
  • Contradiction Analysis : If experimental BCF > predicted (e.g., acetanilide BCF = 4.5 ), investigate bioaccumulation mechanisms using radiolabeled 14C^{14}C-tracers in aquatic models (e.g., Daphnia magna).

Q. What experimental designs are optimal for evaluating reprotoxic risks of acetanilide derivatives?

  • Methodology : Follow OECD 414 (prenatal developmental toxicity) and 443 (extended one-generation reproductive toxicity). Acetanilide’s NOAEL = 7 mg/kg/day in rats provides a baseline. For the derivative, conduct in vitro assays (e.g., zebrafish embryo toxicity) and in vivo studies with transgenic models (e.g., AR-KO mice to assess androgen receptor interactions).
  • Data Integration : Cross-reference metabolite profiles (e.g., acetaminophen-like structures) with epidemiological data on testicular cancer risks .

Methodological Guidance

Q. How should researchers design dose-response studies for this compound’s neurotoxic potential?

  • Protocol : Use SH-SY5Y neuronal cells exposed to 0.1–100 µM concentrations. Measure oxidative stress (ROS via DCFH-DA assay) and mitochondrial dysfunction (JC-1 staining). Validate in vivo using Morris water maze tests in rodents.
  • Statistical Analysis : Apply Hill slope models to EC50 data and correct for cytotoxicity via MTT assays. Include positive controls (e.g., rotenone for mitochondrial impairment) .

Q. What computational tools can predict this compound’s interaction with cytochrome P450 enzymes?

  • Approach : Use molecular docking (AutoDock Vina) with CYP3A4 and CYP2E1 crystal structures (PDB: 4NY4, 3G5X). Validate predictions with in vitro microsomal assays (NADPH depletion rate).
  • Limitations : Adjust for discrepancies between in silico binding affinities and experimental IC50 values due to protein flexibility .

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